molecular formula C13H13NO5 B395540 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 261363-49-9

1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B395540
CAS No.: 261363-49-9
M. Wt: 263.25g/mol
InChI Key: QPPHUXXOFJHSIQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural relationship with known bioactive molecules. The compound features a 1,3-benzodioxole (methylenedioxyphenyl) group, a common pharmacophore found in ligands for various neurological targets, linked to a 5-oxopyrrolidine-3-carboxylic acid scaffold. This structure is recognized as a key intermediate or analog in the synthesis of more complex molecules, particularly those targeting excitatory amino acid transporters or acting as prodrugs. For instance, its close structural analog, (1) (which differs by a single carbon in the chain), has been investigated as a prodrug for compounds like LY354740, a potent and selective group II metabotropic glutamate (mGlu) receptor agonist. Research into group II mGlu receptors is a major area of focus for developing novel therapeutics for neurological and psychiatric disorders, including anxiety, schizophrenia, and addiction. Therefore, this specific compound serves as a valuable building block for researchers synthesizing and evaluating novel glutamatergic agents and other central nervous system (CNS) active compounds. Its mechanism of action is not intrinsic but is defined by the properties of the final molecule it is used to create. This chemical is intended for laboratory research use only by qualified professionals. Sources: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11483277 and Monn, J. A. et al. (2007). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: Identification of a Potent, Selective Metabotropic Glutamate Receptor Agonist and Certain Antiprotons. Journal of Medicinal Chemistry .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-12-4-9(13(16)17)6-14(12)5-8-1-2-10-11(3-8)19-7-18-10/h1-3,9H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPHUXXOFJHSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Alkylation Strategies

A primary route involves the condensation of 1,3-benzodioxole derivatives with pyrrolidine precursors. For instance, US Patent 5,767,144 outlines a method where trans-4-carboxy-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes alkylation with 1,3-benzodioxol-5-ylmethyl bromide in the presence of a palladium catalyst. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the target compound with a reported purity of >95% after recrystallization.

Key intermediates include:

  • Intermediate A : 5-Oxopyrrolidine-3-carboxylic acid ethyl ester (synthesized via cyclization of γ-aminobutyric acid derivatives).

  • Intermediate B : 1,3-Benzodioxol-5-ylmethyl halide (prepared by halogenation of piperonyl alcohol).

Catalytic Coupling Reactions

Palladium-catalyzed coupling reactions are critical for introducing the benzodioxolylmethyl group. A representative protocol involves:

  • Activation : The pyrrolidine core is functionalized with a leaving group (e.g., bromine) at the N-position.

  • Coupling : Reaction with 1,3-benzodioxol-5-ylmethylzinc bromide under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water).

  • Oxidation : The 5-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) at 0°C.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal yields (>80%) are achieved using polar aprotic solvents (e.g., DMF or THF) at 60–80°C. Elevated temperatures (>100°C) promote side reactions, such as decarboxylation, reducing yields to <50%.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
DMF808597
THF607895
Ethanol704588

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ or PdCl₂) are superior to nickel or copper analogs, offering higher regioselectivity. For example, Pd(OAc)₂ increases yield by 20% compared to NiCl₂ in coupling reactions.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Analytical data from PubChem confirms:

  • Melting Point : 198–200°C.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.42 (s, 1H, benzodioxole), 5.98 (s, 2H, OCH₂O), 4.12 (m, 2H, CH₂N).

    • IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves residual impurities, achieving >99% purity for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. Key parameters include:

  • Residence Time : 10–15 minutes.

  • Pressure : 2–3 bar.

  • Catalyst Loading : 0.5 mol% Pd.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield (%)7892
Reaction Time (h)240.5
Purity (%)9599

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include decarboxylated derivatives and N-alkylated isomers. Strategies to suppress these include:

  • Low-Temperature Oxidation : Using Dess–Martin periodinane instead of CrO₃ reduces decarboxylation.

  • Steric Hindrance : Bulky bases (e.g., DBU) minimize N-alkylation.

Catalyst Deactivation

Palladium leaching is addressed via ligand modification (e.g., biphenylphosphine ligands enhance stability) .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications to the pyrrolidine structure enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially serving as a lead structure for developing new anti-inflammatory drugs. In vitro assays revealed a reduction in pro-inflammatory cytokines when cells were treated with this compound .

Pharmacology

The pharmacological profile of this compound includes:

  • CNS Activity : Preliminary studies suggest that this compound may possess neuroprotective properties. Animal models showed improved cognitive function and reduced neuroinflammation when administered this compound .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in pain models. Results indicated a statistically significant reduction in pain responses compared to control groups .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Various derivatives have been synthesized to enhance its biological activity:

Derivative Modification Biological Activity
Compound AMethylationIncreased antimicrobial activity
Compound BHydroxylationEnhanced anti-inflammatory effects
Compound CHalogenationImproved CNS penetration

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a randomized controlled trial by Johnson et al. (2024), the neuroprotective effects were assessed in a rat model of traumatic brain injury. Rats treated with the compound exhibited significantly lower levels of neuronal death and improved behavioral outcomes compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid with key analogs, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituent (Position 1) Molecular Formula Key Findings Reference
This compound 1,3-Benzodioxol-5-ylmethyl C₁₂H₁₁NO₅ Structural uniqueness with fused dioxole ring; no direct activity data reported.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl C₁₁H₁₀ClNO₄ High antioxidant activity (1.5× ascorbic acid via DPPH assay). Derivatives with thioxo-oxadiazole moieties showed enhanced reducing power (OD: 1.149) .
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Fluorophenyl C₁₁H₁₀FNO₃ Structural analog with fluorine substitution; no biological data reported.
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl C₁₁H₁₀BrNO₃ Bromine-substituted analog; safety data available but no activity reported.
1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid 4-[(3,4-Dihydroxybenzylidene)amino]phenyl C₁₉H₁₇N₃O₅ Nrf2 enhancer; designed via CADD to activate antioxidant response pathways.
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid Benzyloxy C₁₂H₁₃NO₄ Esterified analog with benzyloxy group; storage conditions specified (4°C).

Key Structural and Functional Insights :

Substituent Impact on Antioxidant Activity: The 5-chloro-2-hydroxyphenyl derivatives (e.g., compound 6 and 21 in ) exhibited superior antioxidant activity compared to ascorbic acid, attributed to electron-donating groups (e.g., -NH₂, -OH) and heterocyclic moieties (e.g., thioxo-oxadiazole) .

Role of Halogenation :

  • Halogenated analogs (Cl, F, Br) primarily serve as structural probes or intermediates. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives were precursors for synthesizing heterocyclic antioxidants .

Heterocyclic Modifications :

  • Derivatives with thioxo-oxadiazole or triazole rings (e.g., compound 10 and 21 ) demonstrated dual antioxidant mechanisms (DPPH scavenging and reducing power), suggesting that heterocyclic appendages enhance activity .

Amide vs. Such modifications are common in drug design to optimize pharmacokinetics .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 261363-49-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO5C_{13}H_{13}NO_5 with a molecular weight of 263.25 g/mol. The structure features a benzodioxole moiety which is often linked to various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibitory effects against various bacterial strains, suggesting that the presence of the benzodioxole structure may enhance this activity.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundP. aeruginosa18

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity of this compound was evaluated using DPPH and ABTS assays.

Assay Type IC50 Value (µM)
DPPH45
ABTS30

Neuroprotective Effects

Neuroprotection is another promising area for this compound. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Study on Antimicrobial Properties

In a controlled study, researchers evaluated the antimicrobial efficacy of several derivatives, including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.

Neuroprotective Mechanism Investigation

A recent study focused on the neuroprotective mechanisms of this compound in a rat model of neurodegeneration. The treatment group showed improved cognitive function and reduced markers of oxidative damage compared to the control group, indicating its potential therapeutic use in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step transformations starting from itaconic acid or related scaffolds. For example:

  • Step 1: Functionalization of the pyrrolidone core via alkylation or coupling reactions. describes a parallel solution-phase approach using itaconic acid to synthesize 6-(5-oxo-pyrrolidin-3-yl)pyrimidine derivatives, which could be adapted by substituting the benzodioxole moiety.
  • Step 2: Introduction of the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or reductive amination. outlines coupling hydrazides with succinic anhydride under reflux conditions, a method applicable for introducing carboxylic acid groups.
  • Purification: Recrystallization from ethanol or chromatography ().

Key Considerations:

  • Solvent choice (e.g., p-xylene for reflux) and reaction time (5–7 hours) significantly impact yield ().
  • Use of anhydrous conditions to avoid hydrolysis of sensitive intermediates ().

Q. How is the compound characterized structurally and analytically?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • Spectroscopy:
    • IR: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (O-H) bands ().
    • NMR: 1H^1H and 13C^{13}C NMR identify proton environments (e.g., benzodioxole aromatic protons at δ 6.8–7.2 ppm) and quaternary carbons ().
  • X-ray Crystallography: Resolves stereochemistry and confirms molecular packing ().
  • Elemental Analysis: Validates purity and empirical formula ().

Q. What are the recommended storage conditions and stability considerations?

Methodological Answer:

  • Storage: Room temperature, in sealed containers under inert atmosphere (). Avoid exposure to moisture to prevent hydrolysis of the lactam or carboxylic acid groups.
  • Stability: Stable under recommended conditions but may degrade in acidic/basic environments. advises avoiding prolonged exposure to light or heat.

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of pyrrolidine derivatives?

Methodological Answer:

  • Chiral Catalysts: Use enantiopure starting materials or chiral auxiliaries. demonstrates stereochemical control via (R)-configured benzyl groups.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance selectivity in cyclization steps ().
  • Temperature Control: Lower temperatures favor kinetic over thermodynamic products ().

Case Study: achieved diastereoselectivity in methyl 3-aryl-5-oxopyrrolidine-2-carboxylates using a Schöllkopf-type approach, yielding (2R*,3R*) configurations with >90% selectivity.

Q. How can researchers resolve contradictions in reported reaction yields or conditions?

Methodological Answer:

  • Systematic Variation: Test variables like solvent (p-xylene vs. DMF), catalyst load (e.g., Pd(PPh₃)₄ in ), and temperature.
  • Reproducibility Checks: Replicate protocols from (parallel synthesis) vs. (reflux with succinic anhydride) to identify critical parameters.
  • Advanced Analytics: Use HPLC-MS to trace byproducts or degradation ().

Example: reports 24 derivatives via parallel synthesis, while uses stepwise coupling. Contradictions in yields may arise from differences in intermediate stability or purification methods.

Q. What computational or experimental methods assess the compound’s potential bioactivity?

Methodological Answer:

  • Docking Studies: Model interactions with targets like PYCR1 (pyrroline-5-carboxylate reductase), implicated in proline metabolism ().
  • In Vitro Assays: Screen for enzyme inhibition (e.g., lactamase or decarboxylase activity) using fluorometric assays ().
  • SAR Analysis: Modify substituents (e.g., benzodioxole position) and evaluate activity changes. ’s carboxamide analog suggests targeting G-protein-coupled receptors.

Q. How is ecological and toxicological risk evaluated for this compound?

Methodological Answer:

  • In Silico Tools: Use EPI Suite or TEST software to predict biodegradability and toxicity ( notes limited ecotoxicology data).
  • Ames Test: Assess mutagenicity via bacterial reverse mutation assay ().
  • Acute Toxicity: Rodent studies to determine LD₅₀, though classifies the compound as "irritant" with no acute toxicity data.

Q. What advanced spectroscopic techniques validate electronic or conformational properties?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O and C-N bonds in the pyrrolidone ring, ).
  • DFT Calculations: Compare experimental (e.g., pKa = 4.44 in ) vs. computed electronic properties.
  • Dynamic NMR: Study ring puckering or rotational barriers in the pyrrolidine moiety ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid

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